
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol is a chiral organic compound with a bromine atom and a hydroxyl group attached to a tetrahydrochrysen backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol typically involves the bromination of a suitable precursor followed by a series of stereoselective reactions to introduce the desired chiral centers. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amino derivative.
科学的研究の応用
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(3R,4R)-3-chloro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a chlorine atom instead of bromine.
(3R,4R)-3-iodo-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with an iodine atom instead of bromine.
(3R,4R)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
80056-91-3 |
|---|---|
分子式 |
C18H15BrO |
分子量 |
327.2 g/mol |
IUPAC名 |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m1/s1 |
InChIキー |
VZFRPVWDMXOWNC-AEFFLSMTSA-N |
異性体SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
正規SMILES |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



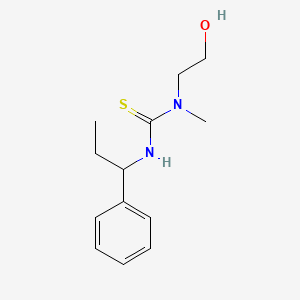
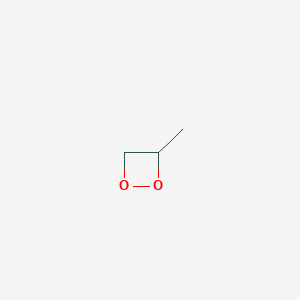
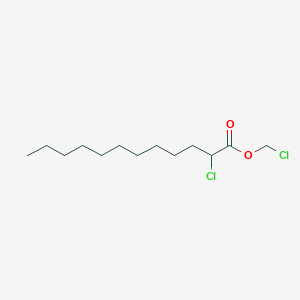
silane](/img/structure/B14433697.png)
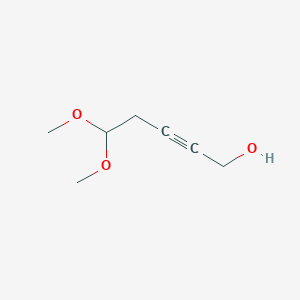



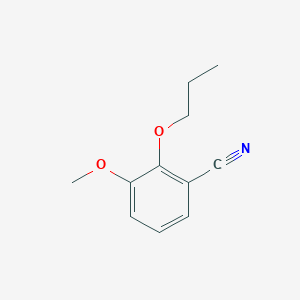
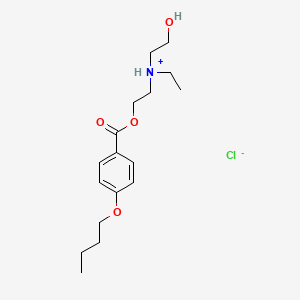

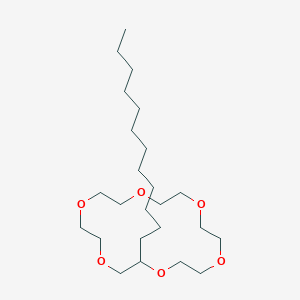
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
